(23R)-23,25-Dihydroxycholecalciferol

Description

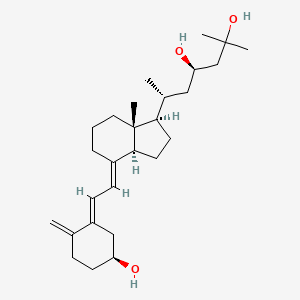

(23R)-23,25-Dihydroxycholecalciferol is a dihydroxylated metabolite of vitamin D3 (cholecalciferol), characterized by hydroxyl groups at the 23R and 25 positions of its secosteroid backbone. This compound is part of the broader vitamin D metabolic pathway, which involves sequential hydroxylation steps in the liver and kidneys to generate bioactive forms like calcitriol (1,25-dihydroxycholecalciferol) . Unlike calcitriol, which is the most potent vitamin D metabolite, this compound is a downstream product with distinct biological roles, including modulation of calcium homeostasis and parathyroid hormone (PTH) regulation .

Properties

IUPAC Name |

(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10+/t19-,22+,23-,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPQHSRTHJMLM-MWLJPJMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746657 | |

| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81738-09-2 | |

| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81738-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- The Inhoffen-Lythgoe diol is a common starting material for the CD-ring moiety synthesis, which is pivotal in constructing the vitamin D3 analogues including the 23-hydroxy derivatives.

- Key intermediates include 23-hydroxy-CD-rings and α-ketoesters, which undergo further functionalization to introduce hydroxyl groups stereoselectively.

Introduction of the Hydroxyl Group at C23

- The stereoselective introduction of the hydroxyl group at the C23 position is achieved by controlled oxidation and fluorination reactions.

- For example, fluorination reagents like N,N-diethylaminosulfur trifluoride (DAST) are used to introduce fluorine atoms at C23 in related analogues, which informs hydroxylation strategies for the 23R-hydroxy compounds.

- Sharpless asymmetric dihydroxylation is employed for stereoselective hydroxylation at adjacent positions (like C24), which helps in controlling the stereochemistry at C23 indirectly.

Stereochemical Control and Epimer Separation

- The absolute configuration at C23 (R or S) is determined and controlled using advanced NMR techniques and Mosher ester analysis, which is critical since the 23R epimer shows higher VDR activation potency than the 23S epimer.

- Separation of epimers is achieved through chromatographic techniques such as flash column chromatography and high-performance liquid chromatography (HPLC).

B-Ring Opening and Secosteroid Formation

Enzymatic Hydroxylation

- Enzymatic 1α-hydroxylation by CYP27B1 is used to further modify intermediates, producing active metabolites from 23,25-dihydroxy precursors.

- This enzymatic step ensures regio- and stereospecific hydroxylation, which is challenging to achieve chemically.

Detailed Synthetic Route Summary

| Step | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Preparation of CD-ring precursor from Inhoffen-Lythgoe diol | Multi-step organic synthesis | Establishes core ring structure |

| 2 | Introduction of hydroxyl group at C23 via oxidation/fluorination | DAST for fluorination; Sharpless asymmetric dihydroxylation for C24 | Controls stereochemistry at C23 and C24 |

| 3 | Protection/deprotection steps for selective functionalization | Use of triflates, silyl protecting groups | Ensures selective reactions |

| 4 | B-ring opening by UVB irradiation | UVB light in ethyl ether | Forms secosteroid structure |

| 5 | Thermal isomerization to vitamin D3 analogues | Heat treatment | Converts previtamin to vitamin D form |

| 6 | Enzymatic 1α-hydroxylation | CYP27B1 enzyme | Produces biologically active 1α,25-dihydroxy derivatives |

| 7 | Purification and epimer separation | Flash chromatography, HPLC | Achieves pure 23R epimer |

Research Findings and Data Highlights

- The 23R epimer of 23,25-dihydroxycholecalciferol exhibits stronger activation of the vitamin D receptor compared to the 23S epimer, confirmed by cell-based assays.

- Chemical synthesis combined with enzymatic steps allows for precise control over hydroxylation patterns and stereochemistry, critical for biological activity.

- Use of fluorination reagents like DAST in related analogues has provided insights into the stability and metabolism resistance of hydroxylated vitamin D3 derivatives, informing synthetic approaches to 23,25-dihydroxy compounds.

- The convergent synthetic routes developed recently improve efficiency and yield by assembling key fragments such as the CD-ring and side-chain separately before coupling.

Chemical Reactions Analysis

Types of Reactions

(23R)-23,25-Dihydroxycholecalciferol undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its hydroxyl groups.

Substitution: Substitution reactions can occur at the hydroxyl positions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound.

Scientific Research Applications

Chemistry

- Precursor for Synthesis : This compound serves as a precursor in the synthesis of other vitamin D analogs. Researchers utilize it to create various derivatives that may exhibit enhanced biological activity or specificity for certain receptors.

Biology

- Calcium Homeostasis : The compound is extensively studied for its role in regulating calcium levels in the body. It influences the absorption of calcium in the intestines and its mobilization from bones, impacting overall bone health.

- Cell Differentiation : Research indicates that (23R)-23,25-Dihydroxycholecalciferol can modulate cell differentiation processes. For instance, it has been shown to stimulate matrix synthesis in chondrocytes, which are vital for cartilage formation .

Medicine

- Treatment of Deficiencies : This compound is used therapeutically to address vitamin D deficiencies and related disorders such as osteomalacia and rickets. Its efficacy in raising serum calcium levels makes it a valuable treatment option.

- Autoimmune Diseases : Studies have suggested that this compound may play a role in modulating immune responses, potentially benefiting conditions like psoriasis and rheumatoid arthritis through its effects on immune cell differentiation .

Industry

- Dietary Supplements : The compound is commonly included in dietary supplements aimed at improving bone health and preventing vitamin D deficiency.

- Fortified Foods : It is also utilized in the fortification of foods to enhance their nutritional value, particularly in populations at risk for vitamin D deficiency.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1α,25-Dihydroxycholecalciferol | Major regulator of calcium homeostasis | Most potent form of vitamin D3 |

| 24,25-Dihydroxycholecalciferol | Involved in bone remodeling | Distinct metabolic pathway compared to other forms |

| 25-Hydroxycholecalciferol | Precursor to active forms of vitamin D | Essential for conversion to active metabolites |

Case Studies

- Bone Health : A study demonstrated that administration of this compound improved bone density markers in osteoporotic patients, highlighting its therapeutic potential .

- Immune Modulation : Research involving autoimmune models indicated that this compound could reduce inflammatory markers and improve symptoms associated with autoimmune diseases by influencing T-cell differentiation .

Mechanism of Action

(23R)-23,25-Dihydroxycholecalciferol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the DNA, modulating the transcription of target genes.

Comparison with Similar Compounds

Structural and Functional Differences

The vitamin D family includes multiple hydroxylated derivatives, each differing in hydroxylation sites and stereochemistry. Key structural and functional comparisons are outlined below:

Metabolic Pathways

- This compound is synthesized via hydroxylation of 25-hydroxycholecalciferol by CYP27B1 or CYP24A1 enzymes, depending on tissue context .

- In contrast, calcitriol requires two hydroxylation steps (25-OH in the liver, 1α-OH in the kidneys) to achieve full activity .

- 24,25-Dihydroxycholecalciferol is a catabolic product generated by CYP24A1, which limits calcitriol’s activity to prevent toxicity .

Clinical and Pharmacological Implications

- Calcitriol is used to treat hypocalcemia, renal failure, and osteoporosis due to its potent calcium-mobilizing effects .

- This compound is less studied clinically but shows promise in reducing PTH levels without inducing hypercalcemia, a common side effect of calcitriol therapy .

- 24,25-Dihydroxycholecalciferol serves as a "safety valve" to degrade excess calcitriol, highlighting its protective role in vitamin D homeostasis .

Q & A

Q. How can computational tools improve the prediction of this compound’s interactions with non-classical vitamin D targets (e.g., immune cells)?

- Methodological Answer : Use molecular dynamics simulations to model binding to the retinoic acid receptor-related orphan receptor gamma (RORγ), a potential non-canonical target implicated in T-cell modulation . Validate predictions with electrophoretic mobility shift assays (EMSAs) and cytokine profiling in TH17 cell cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.